PPACKII (トリフルオロ酢酸塩)

概要

説明

科学的研究の応用

PPACK II (diTFA) has several scientific research applications, including:

Biochemistry: Used to study the role of kallikreins in various physiological processes.

Pharmacology: Employed in the development of therapeutic agents targeting kallikreins.

Industry: Utilized in the production of diagnostic kits and assays for detecting kallikrein activity.

作用機序

PPACK II (diTFA)は、カリクレインの活性部位に不可逆的に結合することにより、その効果を発揮します。 この結合により、カリクレインの酵素活性が阻害され、基質の切断が阻止されます . PPACK II (diTFA)の分子標的は、カリクレインの活性部位のセリン残基です。 阻害経路には、PPACK II (diTFA)とセリン残基との間の共有結合の形成が含まれ、酵素の永久的な不活性化につながります .

類似の化合物との比較

類似の化合物

PPACK: トリフルオロ酢酸基を持たない、カリクレインの別の不可逆的阻害剤。

DIPF: ジイソプロピルフルオロフォスフェート、一般的なセリンプロテアーゼ阻害剤。

アプロチニン: カリクレインや他のセリンプロテアーゼの可逆的阻害剤.

独自性

PPACK II (diTFA)は、不可逆的阻害機構と、トリフルオロ酢酸基による水溶性と安定性の向上により、ユニークです . これにより、安定性と溶解性が重要な研究や産業用途に特に役立ちます。

生化学分析

Biochemical Properties

PPACKII (trifluoroacetate salt) interacts with human tissue kallikreins (hKs), a class of secreted serine proteases . These enzymes are involved in the release of vasodepressor peptides or kinins from a plasma substrate . The interaction between PPACKII (trifluoroacetate salt) and these enzymes is irreversible, making it a potent inhibitor .

Cellular Effects

The trifluoroacetate salt has been found to have effects on various types of cells. For instance, it has been reported to inhibit the proliferation of osteoblasts and chondrocytes . It’s also indicated that trifluoroacetate is a weak peroxisome proliferator in rats .

Molecular Mechanism

PPACKII (trifluoroacetate salt) exerts its effects at the molecular level by inhibiting the activity of kallikreins . It prevents apolipoprotein proteolysis in dextran sulfate-precipitated human plasma LDL and inhibits serum atrial natriuretic peptide cleavage at micromolar concentrations . It has also been reported that PPACKII (trifluoroacetate salt) inactivates the amidolytic activity of native human Hageman Factor (Factor XII) at 5.3 μM .

Temporal Effects in Laboratory Settings

It’s recommended that the solution should be used up soon after reconstitution, indicating potential stability or degradation issues .

Dosage Effects in Animal Models

Oral repeated dose studies in rats have identified the liver as the target organ with mild liver hypertrophy as the lead effect .

準備方法

合成経路と反応条件

PPACK II (diTFA)の合成には、特定のアミノ酸誘導体を制御された条件下で反応させることが含まれます。このプロセスには、通常、以下の手順が含まれます。

ペプチド主鎖の形成: ペプチド主鎖は、標準的な固相ペプチド合成技術を使用して合成されます。

トリフルオロ酢酸基の導入: トリフルオロ酢酸基は、酸性条件下でトリフルオロ酢酸との反応によって導入されます.

工業生産方法

PPACK II (diTFA)の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには以下が含まれます。

バルク合成: ペプチド主鎖の生成には、大規模な固相ペプチド合成が用いられます。

トリフルオロ酢酸の導入: トリフルオロ酢酸基は、制御された条件下で大型反応器で導入されます。

精製と品質管理: 生成物は、工業規模のクロマトグラフィーを使用して精製され、厳格な品質管理を受けて、一貫性と純度が保証されます.

化学反応の分析

反応の種類

PPACK II (diTFA)は、主にカリクレインとの阻害反応を起こします。 特定の阻害機能のために、酸化、還元、または置換反応には通常参加しません .

一般的な試薬と条件

阻害反応には、以下が含まれます。

試薬: PPACK II (diTFA)とカリクレイン。

主な生成物

反応の主な生成物は、阻害されたカリクレイン酵素であり、PPACK II (diTFA)の不可逆的な結合によって不活性化されます .

科学研究への応用

PPACK II (diTFA)は、以下を含むいくつかの科学研究の応用があります。

生化学: さまざまな生理学的プロセスにおけるカリクレインの役割を研究するために使用されます。

薬理学: カリクレインを標的とする治療薬の開発に使用されます。

医学: 特定の心臓血管疾患や炎症性疾患など、カリクレイン活性の上昇に関連する病状の治療における潜在的な用途が調査されています.

類似化合物との比較

Similar Compounds

PPACK: Another irreversible inhibitor of kallikreins, but without the trifluoroacetate group.

DIPF: Diisopropyl fluorophosphate, a general serine protease inhibitor.

Aprotinin: A reversible inhibitor of kallikreins and other serine proteases.

Uniqueness

PPACK II (diTFA) is unique due to its irreversible inhibition mechanism and enhanced water solubility and stability provided by the trifluoroacetate group . This makes it particularly useful in research and industrial applications where stability and solubility are critical.

特性

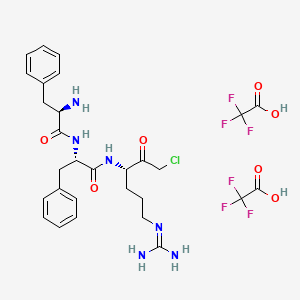

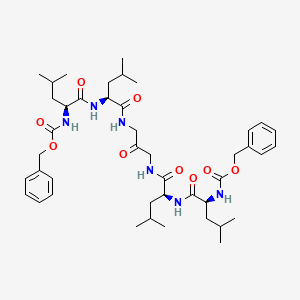

IUPAC Name |

(2R)-2-amino-N-[(2S)-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33ClN6O3.2C2HF3O2/c26-16-22(33)20(12-7-13-30-25(28)29)31-24(35)21(15-18-10-5-2-6-11-18)32-23(34)19(27)14-17-8-3-1-4-9-17;2*3-2(4,5)1(6)7/h1-6,8-11,19-21H,7,12-16,27H2,(H,31,35)(H,32,34)(H4,28,29,30);2*(H,6,7)/t19-,20+,21+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMDQRDDGVKUMG-WOSURGFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)CCl)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35ClF6N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

729.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-(4-butanoyl-5-methylpyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carboxamide;hydrochloride](/img/structure/B560324.png)

![5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride](/img/structure/B560325.png)

![ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B560331.png)

![1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B560332.png)

![4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid](/img/structure/B560333.png)